3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
“3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the empirical formula C8H15N3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . This compound is part of a larger family of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, and four hydrogen atoms .
Synthesis Analysis
The synthesis of imidazole compounds, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a propyl group (a three-carbon chain) attached to one of the carbon atoms in the pyrazole ring .Scientific Research Applications
Functional Modification of Polymers
A study by Aly & El-Mohdy (2015) demonstrated the modification of poly vinyl alcohol/acrylic acid hydrogels through the condensation reaction with various amine compounds, including aromatic and aliphatic amines. This modification aims to enhance the polymers' thermal stability and introduce antibacterial and antifungal properties for medical applications. Although the specific compound "3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine" was not mentioned, similar amines were used to modify polymers, indicating a potential area of application for this compound in enhancing polymer properties (Aly & El-Mohdy, 2015).
Synthesis of Structurally Diverse Libraries
Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. The study showcases the versatility of pyrazolyl and related amines in synthesizing a wide range of chemical structures, suggesting that "this compound" could be used in similar synthetic pathways to create novel compounds with potential applications in drug discovery and materials science (Roman, 2013).
Ligand Synthesis for Coordination Chemistry
The synthesis of flexible bis(pyrazol-1-yl)alkane ligands by Potapov et al. (2007) involved reactions of pyrazoles with dibromopropane, leading to ligands that could coordinate with metal ions. These ligands have applications in creating metal-organic frameworks (MOFs) and coordination compounds for catalysis, molecular recognition, and potentially for the development of new materials. This research implies that "this compound" could serve as a precursor or ligand in the synthesis of coordination complexes (Potapov et al., 2007).
Antimicrobial and Anticancer Applications
The synthesis of pyrimidine linked pyrazole heterocyclics by Deohate & Palaspagar (2020) through microwave irradiation explored their insecticidal and antibacterial potential. This highlights the bioactivity aspect of pyrazole derivatives, suggesting that "this compound" and its derivatives could be investigated for their biological activities, potentially leading to new antimicrobial and anticancer agents (Deohate & Palaspagar, 2020).
Corrosion Inhibition
A DFT study by Wang et al. (2006) on bipyrazolic-type organic compounds explored their potential activity as corrosion inhibitors. The theoretical analysis aimed to elucidate the different inhibition efficiencies and reactive sites of these compounds, suggesting that derivatives of "this compound" could be explored for their corrosion inhibition properties in industrial applications (Wang et al., 2006).
Future Directions
The future directions for research on “3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields such as medicinal chemistry and drug discovery .
Mechanism of Action
Mode of Action
It’s worth noting that other imidazole-containing compounds have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7-8(4-3-5-9)6-10-11(7)2/h6H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYGFRHCUBJJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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